molecular formula C6H12Cl2N2O4 B2909052 piperazine-2,3-dicarboxylic acid dihydrochloride CAS No. 90084-49-4

piperazine-2,3-dicarboxylic acid dihydrochloride

Cat. No.: B2909052
CAS No.: 90084-49-4
M. Wt: 247.07
InChI Key: HFRHMZZFJSITRZ-UHFFFAOYSA-N
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Description

Piperazine-2,3-dicarboxylic acid dihydrochloride (CAS 90084-49-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C6H12Cl2N2O4 and a molecular weight of 247.08 . This compound is a derivative of piperazine-2,3-dicarboxylic acid, a scaffold known for its versatile coordination chemistry and potential as a precursor for pharmacologically active molecules. The presence of two carboxylic acid groups on the piperazine ring allows for the creation of complex molecular architectures, making it a valuable intermediate in the synthesis of enzyme inhibitors, metal-chelating agents, and other bioactive compounds. The dihydrochloride salt form enhances its stability and solubility in aqueous systems, facilitating its use in various experimental conditions. Researchers can leverage this compound for developing novel ligands or as a key chiral starting material in asymmetric synthesis. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Proper storage conditions and handling should be observed.

Properties

IUPAC Name

piperazine-2,3-dicarboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHMZZFJSITRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(N1)C(=O)O)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

piperazine-2,3-dicarboxylic acid dihydrochloride can be synthesized through several methods. One common approach involves the oxidation of benzopyrazine using potassium permanganate. The reaction is typically carried out by mixing benzopyrazine with potassium permanganate and heating the mixture to 68-70°C for 2 hours. After the reaction, the mixture is allowed to stand overnight, and the upper clear liquid is separated. The lower layer is then stirred with water, heated to 80°C, and filtered. The filtrate and the upper clear liquid are concentrated using a thin-film evaporator, and the resulting solution is neutralized with hydrochloric acid to pH 2, precipitating the piperazine-2,3-dicarboxylic acid;dihydrochloride .

Industrial Production Methods

In industrial settings, the production of piperazine-2,3-dicarboxylic acid;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline solid, which is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

piperazine-2,3-dicarboxylic acid dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

Piperazine-2,3-dicarboxylic acid dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N2O4 . Research indicates potential applications in various scientific fields, particularly in pharmaceutical research and development .

Scientific Research Applications

  • NMDA Receptor Antagonists: Piperazine-2,3-dicarboxylic acid derivatives have been investigated as competitive N-methyl-D-aspartate receptor (NMDAR) antagonists . NMDARs are crucial glutamate receptors in the brain, playing a key role in synaptic plasticity and neuronal communication. Specifically, N(1)-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid display an improved relative affinity for GluN2C and GluN2D subunits versus GluN2A and GluN2B . This subtype selectivity is valuable in studying the distinct roles of NMDAR subtypes and developing targeted therapeutic interventions .
  • Kainate Receptor Antagonists: These derivatives also exhibit subtype selectivity within the kainate receptor family, another class of glutamate receptors . Certain compounds, such as 18i and (-)-4, have demonstrated potency as kainate receptor antagonists, with 18i showing selectivity for GluK1 versus GluK2, GluK3, and AMPA receptors . Modeling studies have identified structural features required for activity at GluK1 subunits, suggesting that S674 is vital for antagonist activity .
  • Chemical Intermediate: 2,3-pyrazine dioctyl phthalate, can be synthesized using pyrazine dicarboxylic acid, is an intermediate in the production of the anti-tuberculosis drug pyrazinoic acid amide . It also sees use in agricultural chemicals, pharmaceuticals, and the food-processing and makeup industries . Additionally, it functions as a bridge ligand capable of coordinating with various metals, such as transition metals and rare earth elements, making it a useful cooperation reagent .

Mechanism of Action

The mechanism of action of piperazine-2,3-dicarboxylic acid;dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Structural Modifications and Subunit Selectivity

Piperazine-2,3-dicarboxylic acid derivatives are categorized based on their N1 substituents, which dictate receptor subtype selectivity. Key examples include:

Compound N1 Substituent Key Receptor Selectivity (Ki or IC₅₀) Selectivity Ratio (GluN2C/D vs. GluN2A/B)
PPDA Phenanthrene-2-carbonyl GluN2C/D: ~1–5 µM; GluK1: ~10 µM 3–10-fold
UBP141 Phenanthrene-3-carbonyl GluN2D: 2.36 µM; GluK1: 0.8 µM 7–10-fold
UBP145 9-Bromophenanthrene-3-carbonyl GluN2D: 1.2 µM; GluK1: 0.5 µM 10–16-fold
18i 7-Iodonaphthalene-2-carbonyl GluN2D: 0.9 µM; GluK1: 0.3 µM 40–63-fold
PBPD Biphenyl-4-carbonyl GluN2C/D: 5–10 µM 3–5-fold

Key Findings :

  • Substituent Position : Phenanthrene substitution at position 3 (UBP141) enhances GluN2D selectivity over position 2 (PPDA) due to interactions with GluN2D-specific residues (Met763/Lys766) in the ligand-binding domain (LBD) .
  • Halogenation : Bromination at the phenanthrene 9-position (UBP145) increases potency (Ki = 1.2 µM for GluN2D) and selectivity (16-fold over GluN2A) by optimizing hydrophobic interactions .
  • Dual Antagonism: Derivatives like 18i and UBP145 antagonize both NMDA (GluN2C/D) and kainate (GluK1) receptors, unlike decahydroisoquinoline-based antagonists that target only kainate receptors .

Mechanism of Action

Piperazine-2,3-dicarboxylic acid derivatives bind competitively to the glutamate-binding site on NMDA receptor GluN2 subunits. However, their mechanism diverges from traditional antagonists:

  • NMDA Receptors : Bulky aromatic substituents (e.g., phenanthrene) extend beyond the conserved glutamate-binding pocket, interacting with subunit-specific residues (e.g., GluN2D-Met763) to confer selectivity .
  • Kainate Receptors : Antagonism at GluK1 involves binding to a unique site in the LBD, where residue S674 is critical. Mutating the equivalent residue in GluK3 (alanine to serine) imparts antagonist activity to 18i , highlighting structural specificity .

In contrast, non-competitive antagonists (e.g., quinazolin-4-one derivatives) exhibit voltage-independent inhibition and lack subunit selectivity .

Pharmacological and Therapeutic Profiles

Compound Therapeutic Potential In Vivo Efficacy (Model)
UBP145 Neuropathic pain Inhibits presynaptic NMDA currents in ACC
18i Antinociception 30 mg/kg i.p. reduces pain in nerve injury
PPDA Synaptic plasticity modulation Blocks GluN2D-mediated LTP in hippocampus

UBP145 and 18i show promise in neurological disorders due to their dual receptor targeting, reducing excitotoxicity while sparing GluN2A/B-mediated synaptic functions .

Biological Activity

Piperazine-2,3-dicarboxylic acid dihydrochloride (also referred to as PDCA) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, its effects on various neurotransmitter systems, and its potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of piperazine, characterized by two carboxylic acid groups at the 2 and 3 positions of the piperazine ring. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological assays.

NMDA Receptor Antagonism

One of the primary mechanisms through which PDCA exerts its biological effects is through antagonism of the N-methyl-D-aspartate (NMDA) receptor. Research indicates that certain derivatives of piperazine-2,3-dicarboxylic acid show improved affinity for specific NMDA receptor subtypes, particularly GluN2C and GluN2D, as opposed to GluN2A and GluN2B . This selectivity can be crucial in developing treatments for neurological disorders where NMDA receptor dysfunction is implicated.

Kainate Receptor Interaction

PDCA derivatives have also been shown to act as antagonists at kainate receptors. For instance, compounds such as 18i exhibit significant potency against kainate receptors while maintaining selectivity for GluK1 over other subtypes like GluK2 and AMPA receptors . This highlights the potential for these compounds in modulating excitatory neurotransmission.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Receptor/Target Effect Reference
NMDA Receptor AntagonismGluN2C, GluN2DCompetitive inhibition
Kainate Receptor AntagonismGluK1Selective inhibition
Neurotransmitter ModulationVarious neurotransmitter receptorsPotential therapeutic effects

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective properties of PDCA derivatives, researchers found that certain compounds could mitigate excitotoxicity in neuronal cultures induced by glutamate. These findings suggest a protective role against neurodegenerative conditions .
  • Behavioral Studies : Animal models treated with PDCA derivatives showed alterations in behavior consistent with anxiolytic effects. These studies utilized standard behavioral assays such as the elevated plus maze and forced swim tests to assess anxiety-like behaviors .
  • Antidepressant Activity : Another investigation focused on the antidepressant potential of piperazine-2,3-dicarboxylic acid derivatives. Results indicated that these compounds could enhance serotonin levels in synaptic clefts, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .

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